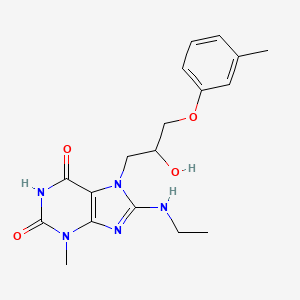
8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cardiovascular Activity
One study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds, including derivatives with 8-(ethylamino) substituents, displayed prophylactic antiarrhythmic activity and hypotensive effects. The study emphasizes the potential therapeutic applications of these compounds in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antitumor Activity and Vascular Relaxing Effect
Another research investigated purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealing their synthesis and examining their biological activities, including antitumor activity and vascular relaxing effects. Although not directly mentioning 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this study highlights the broader context of purine derivatives' potential in therapeutic applications (Ueda et al., 1987).
Reaction and Structural Analysis
Research into the reactions of aminotheophyllines with glycerol epichlorohydrin led to the formation of compounds structurally related to this compound. This study provides insight into the chemical reactions and structural properties of these compounds, contributing to the understanding of their potential applications (Kremzer et al., 1981).
Mecanismo De Acción
Target of Action
The primary target of MFCD06751471, also known as Mycophenolic acid, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
Mycophenolic acid works by blocking IMPDH , which is needed by lymphocytes to make guanosine . By inhibiting the function of IMPDH, Mycophenolic acid disrupts the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes .
Biochemical Pathways
The inhibition of IMPDH by Mycophenolic acid affects the de novo synthesis pathway of purine nucleotides . This disruption leads to a decrease in the availability of guanosine nucleotides, which in turn affects the proliferation of lymphocytes .
Pharmacokinetics
The pharmacokinetics of Mycophenolic acid involves its absorption, distribution, metabolism, and excretion . It has a bioavailability of 72% (sodium) and 94% (mofetil) . It is metabolized in the liver and has an elimination half-life of 17.9±6.5 hours . Most of the drug (93%) is excreted in the urine, with 6% being excreted in the feces .
Result of Action
The molecular and cellular effects of Mycophenolic acid’s action primarily involve the suppression of the immune response . By inhibiting the proliferation of T and B lymphocytes, Mycophenolic acid reduces the body’s immune response, making it useful in preventing organ transplant rejection and treating autoimmune conditions .
Action Environment
The action, efficacy, and stability of Mycophenolic acid can be influenced by various environmental factors. These may include the patient’s physiological condition (such as liver function), genetic makeup, age, and other individual factors . For instance, the half-life of some drugs, including Mycophenolic acid, may be remarkably long in older people . Therefore, drug administration must be based on each patient’s needs, and dosage adjustments may be necessary to achieve optimal therapeutic outcomes .
Propiedades
IUPAC Name |
8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNSXMXKOQZJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
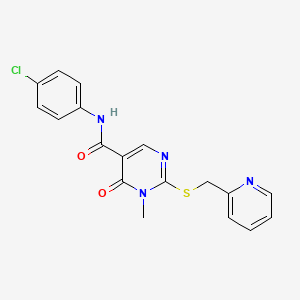

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
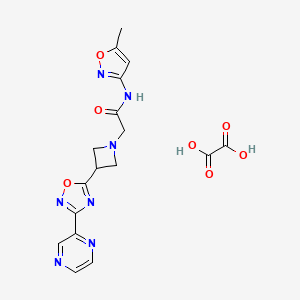
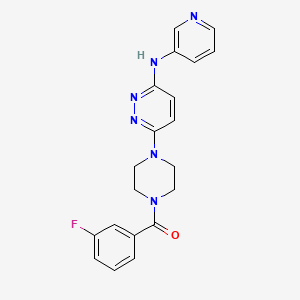
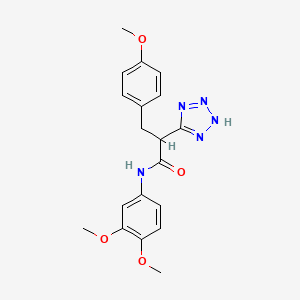
![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)


